molecular formula C12H13NO4 B104816 5-Benzamido-4-oxopentanoic acid CAS No. 102872-00-4

5-Benzamido-4-oxopentanoic acid

Cat. No.: B104816
CAS No.: 102872-00-4
M. Wt: 235.24 g/mol
InChI Key: IITDXGVVBHAMHN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pentanoic Acid Derivatives in Medicinal Chemistry

Pentanoic acid, also known as valeric acid, and its derivatives have a long-standing history in medicinal applications. wikipedia.org The parent compound, valeric acid, is naturally found in the valerian plant (Valeriana officinalis), the root of which has been utilized for medicinal purposes since ancient times. wikipedia.org

The evolution of medicinal chemistry has seen the strategic modification of natural compounds to enhance their therapeutic properties. The development of synthetic drugs in the mid-19th century marked a new era. ucdavis.edu Simple organic molecules were chemically altered to create novel therapeutic agents. For instance, the first synthetic analgesics and antipyretics were derived from byproducts of coal tar. ucdavis.edu

In this vein, derivatives of pentanoic acid have been explored for various therapeutic applications. nih.gov The modification of the basic pentanoic acid structure allows for the modulation of its physicochemical properties, such as solubility and stability, and its biological activity. The introduction of different functional groups to the pentanoic acid backbone has led to the development of compounds with a wide range of pharmacological effects. For example, volatile esters of pentanoic acid are utilized in perfumes, cosmetics, and as food additives due to their pleasant fragrances. wikipedia.org

Structural Framework and Significance of the 5-Benzamido-4-oxopentanoic Acid Moiety

The chemical structure of this compound is characterized by a pentanoic acid backbone with a benzamido group at the fifth position and a ketone group at the fourth position. Its molecular formula is C₁₂H₁₃NO₄. This unique arrangement of functional groups is crucial to its chemical reactivity and biological activity.

The core structure is a gamma-keto acid (or 4-oxoacid), meaning the ketone group is at the third carbon from the carboxylic acid. wikipedia.org This class of compounds is known for its diverse roles in metabolic pathways. wikipedia.org

The benzamido group (-NH-C(=O)-C₆H₅) is a significant feature of this molecule. Benzamide (B126) and its derivatives are recognized for a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties. researchgate.netnih.gov The presence of the benzamido group can influence the molecule's ability to interact with biological targets and may enhance its metabolic stability compared to a primary amine.

The ketone group (>C=O) and the carboxylic acid group (-COOH) are also key to the molecule's functionality. ncert.nic.in Keto acids are organic compounds containing both these functional groups and are important intermediates in various biochemical processes. wikipedia.orgfiveable.me The relative positions of these groups determine the compound's classification and reactivity. wikipedia.org

Table 1: Key Structural Features of this compound

FeatureDescriptionSignificance
Pentanoic Acid Backbone A five-carbon carboxylic acid chain.Provides the fundamental scaffold of the molecule.
Benzamido Group An amide group with a benzene (B151609) ring attached to the nitrogen.Influences biological activity and metabolic stability.
Ketone Group A carbonyl group within the carbon chain.Contributes to the molecule's reactivity and classification as a keto acid.
Carboxylic Acid Group A functional group containing a carbonyl and a hydroxyl group.Determines the acidic nature of the compound and its potential for salt and ester formation.

Current Research Landscape and Scientific Significance in Chemical Biology

This compound and its derivatives are subjects of ongoing research, particularly in the fields of medicinal chemistry and chemical biology.

One area of significant interest is its potential as an antitumor agent . Research has indicated that it can act as a prodrug for the photosensitizer protoporphyrin IX, which has applications in photodynamic therapy for cancer. It has been shown to induce apoptosis in cancer cells by affecting the expression of key regulatory proteins.

Furthermore, derivatives of (R)-4-benzamido-5-oxopentanoic acid have been synthesized and evaluated as antagonists for cholecystokinin (B1591339) (CCK) and gastrin receptors. nih.govacs.org These receptors are involved in various physiological processes, and their modulation has therapeutic potential. For instance, selective antagonists of these receptors could be valuable in studying the biological effects of gastrin and may have diagnostic or therapeutic applications. nih.gov The structural modifications of these derivatives have led to the discovery of compounds with selective affinity for different receptor subtypes. nih.gov

The benzamide pharmacophore, a key component of this compound, is a critical scaffold in drug discovery due to its wide range of pharmacological applications. researchgate.netnih.gov Researchers are actively designing and synthesizing novel benzamide derivatives as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 102872-00-4
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Melting Point 148–150°C

Data sourced from available chemical literature.

Scope and Objectives for Advanced Academic Investigation

The promising biological activities of this compound and its derivatives warrant further in-depth investigation. Future research could focus on several key areas:

Synthesis of Novel Derivatives: The synthesis of new analogues with modifications to the benzamido group and the pentanoic acid chain could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. This includes identifying their specific molecular targets and signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of these derivatives and their biological activity will provide valuable insights for the rational design of more effective compounds. nih.gov

Exploration of New Therapeutic Applications: Given the diverse biological activities of benzamides and pentanoic acid derivatives, exploring the potential of this compound and its analogues for other diseases is a promising avenue for research. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzamido-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITDXGVVBHAMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564362
Record name 5-Benzamido-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102872-00-4
Record name 5-Benzamido-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Benzamido 4 Oxopentanoic Acid and Its Analogues

Established Synthetic Routes to 5-Benzamido-4-oxopentanoic Acid

The synthesis of this compound can be achieved through several distinct multi-step pathways, each with its own set of reaction conditions and advantages.

Multi-step Synthetic Approaches and Reaction Conditions

A prominent and efficient method for the preparation of this compound is the Dakin-West reaction. This approach involves the reaction of benzoyl glycine (B1666218) with succinic anhydride (B1165640). The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. This method is noted for its relatively short reaction time and the use of commercially available starting materials.

Another synthetic strategy employs a mixed carbonic anhydride intermediate. This route is particularly relevant in the synthesis of metabolites of pharmacologically active compounds like remoxipride. In this process, this compound is reacted with isobutyl chloroformate to form a reactive intermediate, which facilitates subsequent chemical transformations.

A third distinct approach utilizes the photooxygenation of furanic precursors, such as 5-hydroxymethyl-2-furfural (HMF). The initial step involves the reaction of HMF with singlet oxygen to produce 4-hydroxy-Δ²-butenolides. Subsequent reduction of these lactones, for instance with zinc and acetic acid under ultrasound, yields γ-oxo acids. The final step is the benzamidation, where the benzamido group is introduced by coupling with benzoyl chloride.

Table 1: Comparison of Synthetic Routes to this compound

Method Key Reactants Catalysts/Reagents Solvent Key Features
Dakin-West Reaction Benzoyl glycine, Succinic anhydride DMAP, Triethylamine Dichloromethane Short reaction time (6-8 hours), High yield (82-89%)
Mixed Carbonic Anhydride This compound, Isobutyl chloroformate Triethylamine Tetrahydrofuran Forms a reactive intermediate for amidation
Photooxygenation 5-Hydroxymethyl-2-furfural Singlet oxygen, Zinc/acetic acid, Benzoyl chloride Various Utilizes furanic precursors

Role as a Key Intermediate in the Synthesis of Biologically Relevant Molecules (e.g., Pyrrolidone Metabolites)

This compound serves as a crucial building block in the synthesis of various biologically important molecules. Its structure, featuring both a ketone and a carboxylic acid, allows for a range of chemical modifications. A notable application is in the synthesis of metabolites of the atypical antipsychotic drug, remoxipride. The mixed carbonic anhydride method, for example, is a documented pathway in the preparation of these metabolites.

Furthermore, derivatives of 4-benzamido-5-oxopentanoic acid are central to the development of potent and selective antagonists for cholecystokinin (B1591339) (CCK) receptors. Lorglumide (B1675136), a well-known CCK-A receptor antagonist, is a parent compound in a series of (R)-4-benzamido-5-oxopentanoic acid derivatives. wikipedia.org Chemical manipulation of the lorglumide structure has led to the discovery of selective antagonists for the CCK-B/gastrin receptors, highlighting the importance of the oxopentanoic acid scaffold in medicinal chemistry. wikipedia.org

Exploration of Stereoselective and Enantioselective Synthetic Pathways

The biological activity of 4-benzamido-5-oxopentanoic acid derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of significant interest. Research has focused on the synthesis of specific enantiomers, such as the (R)-4-benzamido-5-oxopentanoic acid derivatives, which have been evaluated for their ability to inhibit gastrin-induced acid secretion. wikipedia.org

These stereoconservative procedures ensure that the desired three-dimensional arrangement of atoms is maintained throughout the synthesis, leading to the desired biological activity. wikipedia.org While specific enantioselective routes for 1,12-disubstituted acs.orghelicenes have been developed using gold-catalyzed hydroarylation, showcasing advancements in achieving high enantioselectivity in complex molecules, the direct enantioselective synthesis of this compound itself remains an area for further exploration. libretexts.org The synthesis of monoterpene-based oxadiazoles (B1248032) has also demonstrated successful stereoselective dihydroxylation, indicating the potential for applying such methods to oxopentanoic acid systems. byjus.com

Derivatization Strategies and Reaction Mechanisms for Related Oxopentanoic Acids

The chemical versatility of the oxopentanoic acid framework allows for a variety of derivatization strategies, enabling the synthesis of a wide range of analogues with diverse properties.

Friedel-Crafts Acylation Methodologies for Aryl Oxopentanoic Acids

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring, and it is a viable method for synthesizing aryl oxopentanoic acids. byjus.comnih.gov This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org

The mechanism proceeds through the generation of a resonance-stabilized acylium ion (RCO⁺) from the reaction between the acyl halide and the Lewis acid. byjus.comsigmaaldrich.com This electrophile then attacks the aromatic ring, leading to the formation of an aryl ketone. sigmaaldrich.com The resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation. organic-chemistry.org A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. wikipedia.orgorganic-chemistry.org The final product is obtained after an aqueous workup to decompose the complex. wikipedia.org Variations of this reaction can utilize other catalysts, including solid acids like zeolites or milder Lewis acids for activated aromatic rings. wikipedia.org

Claisen-Schmidt Condensation and Decarboxylation Approaches for Substituted Oxopentanoic Acids

The Claisen-Schmidt condensation provides a pathway to α,β-unsaturated ketones by reacting an aldehyde with a ketone in the presence of a base. byjus.comnumberanalytics.com This reaction is a type of crossed aldol (B89426) condensation. nih.gov The mechanism involves the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable conjugated system. numberanalytics.com This methodology can be applied to synthesize substituted oxopentanoic acids by choosing appropriate starting materials. nih.gov

Decarboxylation is another key transformation, particularly for β-keto acids, which are prone to losing carbon dioxide upon heating. youtube.commasterorganicchemistry.com The mechanism for the decarboxylation of a β-keto acid involves a cyclic transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, leading to the formation of an enol and carbon dioxide. youtube.com This enol intermediate then tautomerizes to the more stable ketone product. youtube.com This reaction is a crucial final step in syntheses like the acetoacetic ester synthesis. masterorganicchemistry.com The rate of decarboxylation can be influenced by the structure of the acid and the reaction conditions. acs.org For some complex structures, the decarboxylation is a first-order, homogeneous reaction proceeding through a concerted intramolecular mechanism. rsc.org

Amide Formation and Hydrolysis Reactions in Synthetic Intermediates

The synthesis of this compound and its derivatives often involves the formation and hydrolysis of amide bonds as key steps. These reactions are crucial for introducing the benzamido moiety and for deprotection or modification of other functional groups within the molecule.

Amide Formation:

A common strategy for introducing the benzamido group is through the acylation of an amino group. For instance, in the synthesis of 5-benzamido-2-benzyl-4-oxopentanoic acid, an amino intermediate can be acylated with benzoyl chloride. To drive this reaction to completion, Dean-Stark conditions are often employed to remove the water generated during the reaction. Another approach involves the use of coupling agents. For example, in the synthesis of certain pyridazinone derivatives, T3P (propylphosphonic anhydride) is used to couple a carboxylic acid with an amine to form the amide bond. nih.gov

The Leuckart-Wallach reaction provides an alternative route where the benzamido group is introduced earlier in the synthetic sequence. This method involves the reductive amination of a keto-acid ester with benzylamine (B48309) in the presence of formic acid, followed by acylation with benzoyl chloride.

A notable method for the direct synthesis of this compound is the Dakin-West reaction. This reaction couples benzoyl glycine with succinic anhydride, offering a streamlined pathway to the target molecule.

Amide Hydrolysis:

Amide hydrolysis is typically employed to convert an amide back to a carboxylic acid. This reaction is generally challenging and often requires harsh conditions, such as prolonged heating with aqueous acid (e.g., concentrated HCl) or base. masterorganicchemistry.com The difficulty in hydrolyzing amides is advantageous for the stability of the final compound but requires careful consideration during synthetic design. masterorganicchemistry.com For instance, if a protecting group is an amide, its removal via hydrolysis must be compatible with other functional groups in the molecule.

The mechanism of acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as its conjugate acid lead to the formation of the carboxylic acid. masterorganicchemistry.com

In some cases, milder methods for amide hydrolysis are sought to avoid the degradation of sensitive molecules. For example, a two-step protocol involving the conversion of amides to photoresponsive o-nitroanilides allows for hydrolysis under neutral conditions using visible light. organic-chemistry.org

Interactive Data Table: Key Reactions in Amide Synthesis and Hydrolysis

Reaction Type Reagents and Conditions Description Reference
Amide Formation (Acylation)Benzoyl chloride, Dean-Stark conditionsAcylation of an amine with an acid chloride, with removal of water to drive the reaction.
Amide Formation (Coupling)T3P (Propylphosphonic anhydride)Coupling of a carboxylic acid and an amine facilitated by a coupling agent. nih.gov
Amide Formation (Leuckart-Wallach)Benzylamine, formic acid, then benzoyl chlorideReductive amination followed by acylation to form the amide.
Amide Formation (Dakin-West)Benzoyl glycine, succinic anhydrideDirect formation of this compound.
Amide Hydrolysis (Acidic)Aqueous acid (e.g., HCl), heatCleavage of the amide bond to form a carboxylic acid and an amine salt. masterorganicchemistry.com
Amide Hydrolysis (Photochemical)Conversion to o-nitroanilide, visible lightA mild, two-step hydrolysis under neutral conditions. organic-chemistry.org

Cyclization Reactions for the Formation of Heterocyclic Scaffolds (e.g., Pyridazinones from 4-oxopentanoic acid derivatives)

Derivatives of 4-oxopentanoic acid are valuable precursors for the synthesis of various heterocyclic scaffolds, with pyridazinones being a prominent example. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

The synthesis of pyridazinones from 4-oxopentanoic acid derivatives typically involves a condensation reaction with hydrazine (B178648) or its derivatives. For example, reacting a 4-oxoalkanoic acid with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) under reflux conditions leads to the formation of a 4,5-dihydropyridazinone. nih.gov This dihydropyridazinone can then be oxidized to the corresponding pyridazinone. A common method for this oxidation is the use of bromine in glacial acetic acid. nih.gov

The general synthetic route can be summarized as follows:

Formation of the 4-oxoalkanoic acid: This can be achieved through a Friedel-Crafts acylation of a suitable aromatic compound with succinic anhydride in the presence of a Lewis acid like aluminum chloride. nih.gov

Cyclization to dihydropyridazinone: The 4-oxoalkanoic acid is reacted with hydrazine hydrate. nih.gov

Aromatization to pyridazinone: The dihydropyridazinone is oxidized to the pyridazinone. nih.gov

Further functionalization of the pyridazinone ring can be achieved through various reactions. For instance, the nitrogen atom of the pyridazinone ring can be alkylated using an alkyl halide in the presence of a base like potassium carbonate. nih.govnih.gov

The pyridazinone scaffold has been identified as a key structural feature in a number of biologically active compounds, including inhibitors of the Trypanosoma cruzi proteasome, which are being investigated as potential treatments for Chagas disease. nih.govacs.org

Interactive Data Table: Synthesis of Pyridazinones from 4-Oxopentanoic Acid Derivatives

Step Reactants Reagents and Conditions Product Reference
1. Friedel-Crafts AcylationAromatic compound, Succinic anhydrideAluminum chloride, Carbon disulfide4-Aryl-4-oxobutanoic acid nih.gov
2. Dihydropyridazinone Formation4-Aryl-4-oxobutanoic acid, Hydrazine hydrateEthanol, Reflux6-Aryl-4,5-dihydro-3(2H)-pyridazinone nih.gov
3. Aromatization6-Aryl-4,5-dihydro-3(2H)-pyridazinoneBromine, Glacial acetic acid6-Aryl-3(2H)-pyridazinone nih.gov
4. N-Alkylation6-Aryl-3(2H)-pyridazinone, Alkyl halidePotassium carbonate, Acetone, Reflux2-Alkyl-6-aryl-3(2H)-pyridazinone nih.govnih.gov

Chemical Reactivity Profile and Transformative Potential

The chemical reactivity of this compound and its analogues is dictated by the interplay of its functional groups: the amide, the ketone, and the carboxylic acid. This combination allows for a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis.

Oxidative and Reductive Pathways and Their Mechanistic Implications

Oxidation:

The ketone and other parts of the this compound molecule can undergo oxidation. The ketone can be oxidized to form a carboxylic acid. Common oxidizing agents for ketones include strong oxidants like potassium permanganate (B83412) and chromium trioxide. The mechanism of ketone oxidation often proceeds through an enol or enolate intermediate. numberanalytics.com The presence of substituents on the alkyl chains can influence the rate of oxidation, with electron-donating groups generally increasing the rate and electron-withdrawing groups decreasing it. numberanalytics.com

Reduction:

The ketone group in this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce carboxylic acids. youtube.com Lithium aluminum hydride is a much stronger reducing agent and can reduce both ketones and carboxylic acids. youtube.com

The mechanism of ketone reduction by hydrides like NaBH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide to yield the alcohol.

The α-keto acid dehydrogenase complexes (KDHc) are a class of mitochondrial enzymes that catalyze the oxidative degradation of α-keto acids. nih.gov While not directly acting on this compound, their mechanisms provide insight into the biological oxidation of related keto acids.

Electrophilic and Nucleophilic Substitution Reactions of Substituted Analogues

The aromatic ring of the benzamido group in this compound and its analogues can undergo electrophilic substitution reactions. The amide group is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles.

Nucleophilic Substitution:

The carbonyl carbon of the carboxylic acid and the ketone are electrophilic and can be attacked by nucleophiles. However, direct nucleophilic substitution at the carbonyl of a carboxylic acid is generally unfavorable under basic conditions due to the formation of a carboxylate anion. reddit.com Carboxylic acid derivatives, such as acid chlorides or esters, are more reactive towards nucleophilic acyl substitution. libretexts.org

The amide group itself can undergo nucleophilic substitution reactions, although this typically requires activation. For example, the Ritter reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an N-substituted amide. libretexts.org

In the context of β-keto amides, nucleophilic substitution with alcohols and amines can occur. researchgate.net The reactivity of the carbonyl groups can be influenced by their chemical environment, with aldehydes generally being more reactive than ketones, followed by esters and amides. researchgate.net

Enzyme-Mediated Chemical Transformations: Hydration Mechanisms and Covalent Adduct Formation

Enzymes can catalyze specific transformations of this compound and its analogues, often with high stereo- and regioselectivity.

Enzymatic Hydration:

An interesting example of enzyme-mediated transformation is the interaction of 5-benzamido-2-benzyl-4-oxopentanoic acid with carboxypeptidase A (CPA). This compound acts as a substrate analogue and binds to the enzyme's active site. Upon binding, the keto group undergoes hydration, forming a covalent hydrate, which is facilitated by the zinc-bound water molecule in the active site of CPA.

Covalent Adduct Formation:

The formation of covalent adducts with proteins is a key mechanism of action for some biologically active molecules. This often involves the reaction of an electrophilic group on the small molecule with a nucleophilic amino acid residue on the protein, such as cysteine or lysine. nih.gov

5-Aminolevulinic acid (5-ALA), a structural analogue of this compound, is a precursor in the biosynthesis of heme. nih.govglpbio.comsielc.com The enzyme 5-aminolevulinate synthase (ALAS) catalyzes the formation of 5-ALA from glycine and succinyl-CoA. This reaction involves the formation of a covalent adduct between the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) and glycine. nih.gov

Development of Novel Synthetic Innovations and Efficiency Enhancements

Research in the field of this compound and its analogues is continuously seeking to develop more efficient and sustainable synthetic methods.

Multicomponent Reactions (MCRs):

MCRs are highly efficient for synthesizing complex molecules from simple starting materials in a single step. A modified Ugi reaction, for example, can be used to produce 5-benzamido-2-benzyl-4-oxopentanoic acid derivatives from a benzylamine derivative, benzoyl chloride, and a keto-acid precursor.

Enzymatic Catalysis:

The use of enzymes in synthesis offers a green alternative to traditional chemical methods. For instance, lipase-based catalysis, such as with Candida antarctica lipase (B570770) B (CAL-B), can be used for the transamidation of a 2-benzyl-4-oxopentanoic acid ethyl ester with benzamide (B126). This enzymatic approach offers high regioselectivity and milder reaction conditions, although it may result in lower yields and longer reaction times compared to conventional methods.

Solid-Phase Synthesis:

Solid-phase synthesis can be employed for the preparation of analogues, offering advantages in terms of purification and automation. In one example, a resin-bound intermediate is used, and the final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by preparative HPLC.

Catalytic Innovations:

Recent advances in catalysis have led to new methods for amide hydrolysis. For example, a nickel-catalyzed esterification of amides followed by deprotection provides a one-pot method for converting amides to carboxylic acids, circumventing the issue of catalyst poisoning often seen in direct hydrolysis. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 5 Benzamido 4 Oxopentanoic Acid and Its Research Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-benzamido-4-oxopentanoic acid provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. Experimental data for the compound reveals a set of characteristic signals.

A detailed analysis of the spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct peaks corresponding to the aromatic protons of the benzamido group, the amide proton, and the aliphatic protons of the pentanoic acid backbone. The aromatic protons typically appear as a multiplet in the downfield region (δ 7.78–7.85 ppm), while the amide (N-H) proton is often observed as a doublet around δ 8.21 ppm. The methylene (B1212753) (CH₂) groups of the pentanoic acid chain are found further upfield. Specifically, the protons at positions 2 and 3 of the pentanoic acid chain appear as a multiplet between δ 2.53-2.65 ppm, and the methylene group at position 5 shows a triplet at approximately δ 3.42 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.21 Doublet (d) 1H Amide N-H
7.78 - 7.85 Multiplet (m) 5H Aromatic Ar-H
3.42 Triplet (t) 2H CH ₂ at position 5
2.53 - 2.65 Multiplet (m) 4H CH ₂ at positions 2 & 3

Data sourced from DMSO-d₆ solvent.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional group and electronic environment. While specific experimental spectra for this compound are not detailed in the provided search results, the expected chemical shifts can be predicted based on established ranges for its constituent functional groups. chemguide.co.uklibretexts.org

The spectrum is expected to show five distinct signals for the aromatic carbons of the benzene (B151609) ring, typically in the δ 125–150 ppm range. chemguide.co.uk The carbon atom of the ketone carbonyl group (C=O at position 4) is highly deshielded and would appear significantly downfield, generally between δ 205–220 ppm. chemguide.co.uk The carbonyl carbon of the carboxylic acid (C=O at position 1) and the amide carbonyl (C=O of the benzamido group) are expected in the δ 160–185 ppm region. chemguide.co.ukdocbrown.info The aliphatic methylene (CH₂) carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm Rationale
Carboxylic Acid (C-1) 160 - 185 Carbonyl carbon in a carboxylic acid environment. chemguide.co.uk
Methylene (C-2, C-3) 16 - 40 Aliphatic carbons adjacent to carbonyl groups. chemguide.co.uk
Ketone (C-4) 205 - 220 Highly deshielded ketone carbonyl carbon. chemguide.co.uk
Methylene (C-5) 30 - 65 Aliphatic carbon adjacent to a nitrogen atom. chemguide.co.uk
Amide Carbonyl 160 - 185 Carbonyl carbon in an amide functional group.

For research analogues such as 5-benzamido-2-benzyl-4-oxopentanoic acid, the ¹³C NMR spectrum would show additional signals corresponding to the benzyl (B1604629) group's aromatic and methylene carbons.

While 1D NMR provides a list of proton and carbon signals, 2D NMR experiments are essential for unambiguously establishing the molecule's connectivity. Techniques like Correlation Spectroscopy (COSY) are used to identify spin-spin coupling between neighboring protons, which would confirm the -CH₂-CH₂- sequence in the pentanoic acid chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be applied to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (2-3 bonds) between protons and carbons. This would be instrumental in connecting the benzamido group to the C-5 position of the pentanoic acid backbone and confirming the positions of the keto and carboxylic acid groups. For chiral analogues, such as the (R)-4-benzamido-5-oxopentanoic acid derivatives, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp peak is observed around 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functional group. Another prominent absorption, the amide I band, appears at approximately 1650 cm⁻¹ and corresponds to the C=O stretch of the benzamido group. Additionally, the spectrum would be expected to show a broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid, which often overlaps with C-H stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amide
2500 - 3300 O-H Stretch (broad) Carboxylic Acid
~3000 C-H Stretch Aromatic/Aliphatic
1725 C=O Stretch Ketone
1650 C=O Stretch (Amide I) Amide

Analysis of analogues like 5-benzamido-2-benzyl-4-oxopentanoic acid shows similar characteristic peaks for the keto (1720 cm⁻¹) and amide (1650 cm⁻¹) groups, reinforcing the reliability of these assignments.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and, through fragmentation analysis, can offer valuable structural clues.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like this compound. In positive ion mode, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺.

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition of the compound. For this compound (molecular formula C₁₂H₁₃NO₄), the calculated mass of the [M+H]⁺ ion is 236.0863 Da. An observed mass that closely matches this calculated value provides strong evidence for the compound's identity. Some sources may also report the mass of the neutral molecule (235.24 g/mol ) or the [M+H]⁺ adduct for a related formula, C₁₂H₁₃NO₄, with a calculated mass of 251.0794. It is crucial to consider the specific molecular formula being analyzed. For analogues like (S)-4-Benzamido-5-(dipropylamino)-5-oxopentanoic acid, ESI-MS is also the method of choice for molecular weight confirmation. chemexper.com

Analysis of the fragmentation pattern produced during tandem MS (MS/MS) can further elucidate the structure by showing characteristic losses of small neutral molecules (e.g., H₂O, CO₂) or cleavage at the amide bond, providing further confirmation of the proposed molecular structure.

Collision-Induced Dissociation (CID) Experiments and Gas-Phase Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID) is a powerful tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion, providing valuable structural information. nih.gov In a typical CID experiment, precursor ions, generated via a soft ionization technique like electrospray ionization (ESI), are accelerated and passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions with the gas molecules increase the ion's internal energy, leading to fragmentation along its weakest bonds. The resulting product ions are then analyzed to elucidate the structure of the original molecule. nih.govbiomedres.us The fragmentation patterns are influenced by factors such as collision energy and the inherent chemical structure of the analyte. biomedres.usnih.gov

For this compound (C₁₂H₁₃NO₄), high-resolution mass spectrometry (HRMS) confirms the protonated molecule [M+H]⁺ at a calculated m/z of 235.0817, with observed values closely matching this. While specific experimental CID spectra for this compound are not extensively published, a plausible gas-phase fragmentation pathway can be proposed based on its functional groups: the benzamide (B126), the ketone, and the carboxylic acid.

The fragmentation process would likely be initiated by the cleavage of the most labile bonds under CID conditions. Key fragmentation pathways for protonated this compound could include:

Loss of Water (-18 Da): The carboxylic acid moiety can readily lose a molecule of water.

Loss of Carbon Monoxide (-28 Da): The ketone group can undergo cleavage to lose CO.

Amide Bond Cleavage: The bond between the benzoyl group and the nitrogen atom or the bond between the nitrogen and the pentanoic acid backbone can cleave.

Cleavage of the Acylium Ion: A prominent fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105, a common fragmentation product for benzoylated compounds.

A proposed fragmentation scheme is detailed in the table below, outlining the expected major product ions.

Precursor Ion [M+H]⁺Proposed Fragment Ionm/z (monoisotopic)Neutral Loss
235.08[C₆H₅CO]⁺105.03C₅H₈NO₃
235.08[M+H - H₂O]⁺217.07H₂O
235.08[M+H - COOH]⁺190.09COOH
235.08[C₇H₅NO]⁺119.04C₅H₈O₃

This table represents a theoretical fragmentation pathway based on chemical principles, as specific experimental data is not widely available.

X-ray Crystallography for High-Resolution Solid-State Structural Analysis (e.g., Enzyme-Inhibitor Complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the absolute configuration of a compound and understanding its intermolecular interactions.

In the context of drug discovery and development, X-ray crystallography is particularly crucial for visualizing how a ligand, such as an inhibitor, binds to its biological target, typically a protein or enzyme. nih.gov By co-crystallizing the target protein with the inhibitor, researchers can obtain a high-resolution map of the binding site. This structural information reveals the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the enzyme upon inhibitor binding. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., Reverse-Phase HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. vcu.edu High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method for determining the purity of non-volatile organic molecules. chromatographyonline.com

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. mdpi.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase; more hydrophobic compounds are retained longer on the column. vcu.edu For acidic compounds like this compound, which contains a carboxylic acid group, the pH of the mobile phase is a critical parameter. chromatographyonline.com To ensure good peak shape and reproducible retention times, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to increased retention and preventing peak tailing. vcu.educhromatographyonline.com

Purity analysis of this compound has been reported using RP-HPLC, demonstrating greater than 99% purity. The conditions for such an analysis are summarized in the table below. For preparative applications, where the goal is to isolate the pure compound, this analytical method can be scaled up. Flash chromatography using a different solvent system, such as ethyl acetate/hexane, may also be employed for the purification of synthetic intermediates.

ParameterDescription
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 column
Mobile Phase Acetonitrile and Water
Additive 0.1% Trifluoroacetic Acid (TFA)
Detection UV at 254 nm
Reported Purity >99%

Computational Chemistry and Molecular Modeling Studies of 5 Benzamido 4 Oxopentanoic Acid

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are pivotal in understanding the intrinsic properties of 5-Benzamido-4-oxopentanoic acid at the atomic level. These computational techniques provide a foundational understanding of the molecule's electronic structure, which governs its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. nih.govarxiv.org It is frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to validate the calculated structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O (Ketone)1.22 Å
C=O (Carboxylic Acid)1.21 Å
O-H (Carboxylic Acid)0.97 Å
N-H (Amide)1.01 Å
C-N (Amide)1.35 Å
Bond AngleO=C-C (Ketone)120.5°
C-N-H (Amide)121.0°
O=C-O (Carboxylic Acid)123.0°
Note: This table presents hypothetical data for illustrative purposes, as specific DFT calculations for this molecule are not publicly available.

Frontier Molecular Orbital Theory (HOMO/LUMO) for Reactivity Prediction and Chemical Stability

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. wikipedia.org For this compound, the HOMO is likely localized on the electron-rich benzamido group and the oxygen atoms, while the LUMO may be centered on the carbonyl groups.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.2 eV
HOMO-LUMO Gap 5.3 eV
Note: This table contains representative values to illustrate the concept. Actual values would be determined by specific quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) via Computational Methods

Computational chemistry allows for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR spectra of a molecule. nih.govresearchgate.net These predicted spectra are invaluable for confirming the structure of newly synthesized compounds or for identifying unknown substances by comparing the theoretical data with experimental results. nih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~175 ppm
Ketone (C=O)~205 ppm
Amide (C=O)~168 ppm
Aromatic Carbons127-135 ppm
Aliphatic Carbons30-55 ppm
Note: These are estimated chemical shift ranges for illustrative purposes.

Theoretical Investigations of Tautomeric Equilibria and Conformational Landscapes

Tautomers are structural isomers of chemical compounds that readily interconvert. nih.gov For this compound, keto-enol tautomerism is possible, involving the interconversion between the ketone form and its corresponding enol form. Computational methods can be used to calculate the relative energies and stabilities of these tautomers in different environments (gas phase or in solution). researchgate.netnih.gov Such studies help to determine the predominant tautomeric form under specific conditions.

Furthermore, due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on Molecular Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information on its conformational flexibility and how it behaves in a solvent, such as water. rsc.org These simulations can reveal how the molecule folds and changes its shape, and how it interacts with surrounding solvent molecules. This is particularly important for understanding its behavior in a biological environment. rsc.org

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govyoutube.com This method is crucial in drug discovery and medicinal chemistry. researchgate.net Given that this compound has been investigated for its antitumor activity as a prodrug, molecular docking could be used to model its interaction with target enzymes or proteins. researchgate.net The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. indexcopernicus.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. researchgate.net

Elucidation of Binding Modes within Target Enzyme Active Sites (e.g., Carboxypeptidase A, COX-2, MMP-2, HDAC8)

Molecular docking and simulation studies are instrumental in visualizing how a ligand like this compound fits within the active site of a target protein. While direct computational studies on this specific compound with all the listed enzymes are not extensively documented, analysis of related structures and inhibitor classes provides significant predictive insights.

Cyclooxygenase-2 (COX-2): As an enzyme implicated in inflammation, COX-2 is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). jst.go.jpnih.gov Molecular docking studies of benzamido-containing derivatives show that they can occupy the cyclooxygenase active site, which is a long, hydrophobic channel. jst.go.jp Key interactions for selective COX-2 inhibitors often involve hydrogen bonding with residues such as Ser-530 and Tyr-385. nih.govmdpi.comcomputaex.es The benzamido group of a ligand can form crucial hydrogen bonds, while the phenyl ring engages in π-π stacking with aromatic residues like Tyr-355. nih.gov The carboxylic acid moiety of this compound is predicted to interact with Arg-120 at the mouth of the active site, an interaction characteristic of many non-selective NSAIDs.

Histone Deacetylase 8 (HDAC8): HDAC8 is a metal-dependent enzyme crucial in cancer progression, making it a significant drug target. jk-sci.com The active site features a narrow, 14 Å deep tunnel leading to a catalytic zinc ion. jk-sci.com Computational studies reveal that inhibitors typically bind by chelating this essential zinc ion via a zinc-binding group (e.g., hydroxamic acid). jk-sci.com The inhibitor's backbone then extends along the tunnel, forming hydrophobic and π-π interactions with the surrounding residues. For this compound, the ketone and carboxylic acid oxygens could potentially coordinate with the zinc ion, while the benzamido group could form hydrogen bonds and hydrophobic interactions within the tunnel.

Matrix Metalloproteinase-2 (MMP-2): MMPs are zinc-dependent endopeptidases involved in tissue remodeling. In silico studies of inhibitors binding to MMP-2 highlight the importance of interactions within the S1' specificity pocket and chelation with the catalytic zinc ion. Studies on other ligands, such as tannic acid, show that binding is driven by a combination of hydrogen bonds and extensive hydrophobic interactions with residues lining the active site cleft. It is plausible that this compound would adopt a similar binding mode, with its carboxylate group coordinating the zinc and the benzamido-phenyl moiety occupying hydrophobic pockets.

Carboxypeptidase A: To date, specific computational studies elucidating the binding mode of this compound within the active site of Carboxypeptidase A have not been reported in the literature.

Prediction of Binding Affinities and Identification of Key Intermolecular Interactions

Computational methods not only predict the binding pose but also estimate the binding affinity (e.g., free energy of binding) and pinpoint the specific interactions that stabilize the ligand-protein complex. These interactions are fundamental to a molecule's potency and selectivity.

Key intermolecular forces predicted for this compound and its analogs with their targets include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For instance, the amide N-H and carbonyl oxygen, along with the carboxylic acid group, are prime candidates for forming hydrogen bonds with polar residues in an active site, such as the interaction with Ser-530 in COX-2. mdpi.com

Hydrophobic Interactions: The benzene (B151609) ring of the benzamido group provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within the enzyme, contributing substantially to binding affinity.

π-π Stacking: The aromatic ring can stack with the side chains of phenylalanine, tyrosine, or tryptophan residues, as seen with Tyr-355 in COX-2. nih.gov

Ionic/Electrostatic Interactions: The negatively charged carboxylate group can form strong salt bridges with positively charged residues like arginine or lysine, such as Arg-120 in COX-2. mdpi.com

Coordination Bonds: In metalloenzymes like HDAC8 and MMP-2, the carbonyl oxygen or carboxylate of the ligand can form coordinate bonds with the catalytic zinc ion, a dominant interaction for many inhibitors. jk-sci.com

The following table summarizes the key interacting residues and interaction types identified in computational studies for inhibitors binding to these enzyme classes.

Target EnzymeKey Interacting Residues (Examples)Type of Interaction
COX-2 Ser-530, Tyr-385, Arg-120, Tyr-355, Val-434Hydrogen Bonding, Ionic, π-π Stacking, Hydrophobic
HDAC8 Catalytic Zn²⁺, Histidine & Aspartate residues (at base of tunnel), Phenylalanine & Tyrosine residues (lining the tunnel)Metal Coordination, Hydrogen Bonding, Hydrophobic, π-π Stacking
MMP-2 Catalytic Zn²⁺, Leu163, Ile222, Tyr223, Pro221Metal Coordination, Hydrophobic, Hydrogen Bonding

This table is based on data for various inhibitors of the specified enzyme classes.

Binding affinity is often quantified by the half-maximal inhibitory concentration (IC₅₀). For example, a structurally related compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, demonstrated a potent and selective COX-2 inhibition with an IC₅₀ value of 0.29 µM, highlighting the effectiveness of the benzamido scaffold. jst.go.jp

Ligand-Induced Conformational Changes in Protein Receptors

Proteins are not rigid structures; they are dynamic entities that can change their conformation upon ligand binding—a concept known as "induced fit". Molecular dynamics (MD) simulations are particularly powerful for studying these changes.

A common conformational change involves a hinge-like motion where two domains of a protein close around a bound ligand, often shielding it from the solvent and bringing catalytic groups into optimal alignment. For an enzyme like COX-2, the binding of some inhibitors has been shown to cause subtle but significant conformational shifts. For instance, the rotation of the Leu-531 side chain has been observed, which can open a novel binding pocket not utilized by all inhibitors. mdpi.com Such ligand-induced changes can be critical for achieving high affinity and selectivity. While specific MD simulations for this compound are not published, its binding would be expected to induce or select for a specific conformation of the target enzyme's active site.

In silico Mechanistic Pathway Elucidation for Chemical and Biochemical Reactions

Computational chemistry can be used to map out the step-by-step mechanisms of chemical reactions, calculating the energy of transition states and intermediates to determine the most likely pathway.

The synthesis of this compound can be achieved via the Dakin-West reaction. Computational studies on the Dakin-West reaction mechanism have provided detailed insights into this process. The generally accepted mechanism proceeds through several key steps:

Acylation of the starting amino acid's nitrogen and carboxylic acid groups by an anhydride (B1165640).

Intramolecular cyclization to form a protonated oxazolone (B7731731) (or "münchnone") intermediate. jk-sci.com

Further reactions of this highly reactive intermediate lead to the final α-acylamino ketone product after the loss of carbon dioxide.

In silico modeling of this pathway allows for the characterization of the transition states for each step, confirming the oxazolone as a key intermediate and explaining the reaction's stereochemical outcome. Regarding its biochemical reactions, such as metabolic breakdown or its mechanism of action at the quantum level, dedicated in silico studies on this compound have yet to be reported.

Pharmacophore Modeling and Virtual Screening Applications for Ligand Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery. A pharmacophore is defined as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response".

A hypothetical pharmacophore model for this compound can be constructed based on its key chemical features:

One Hydrogen Bond Donor (HBD): The amide (N-H) group.

Two Hydrogen Bond Acceptors (HBA): The amide carbonyl oxygen and the ketone oxygen.

One Negative Ionizable (NI) Feature: The carboxylic acid group.

One Hydrophobic/Aromatic (H/AR) Feature: The benzene ring.

Hypothetical Pharmacophore Model for this compound

This model serves as a 3D query. It can be used to rapidly screen large virtual libraries of chemical compounds to identify other molecules that possess the same essential features in a similar spatial arrangement. Hits from this virtual screen can then be subjected to more rigorous computational analysis, like molecular docking, and eventually synthesized and tested experimentally. This process, combining pharmacophore modeling and virtual screening, dramatically accelerates the discovery of new potential drug candidates.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 5 Benzamido 4 Oxopentanoic Acid Derivatives

Rational Design and Synthesis of 5-Benzamido-4-oxopentanoic Acid Derivatives for Targeted Biological Evaluation

The journey into understanding the biological potential of this compound derivatives began with a strategic approach to their design and synthesis. Recognizing the therapeutic promise of modulating cholecystokinin (B1591339) (CCK) receptors, scientists embarked on creating a library of these compounds to probe their structure-activity relationships (SAR). nih.govebi.ac.uk A key starting point for many of these investigations was the modification of existing lead compounds, such as lorglumide (B1675136), a known CCK-A receptor antagonist. nih.govebi.ac.uk

The synthesis of these derivatives often involves stereoconservative methods to ensure the desired chirality at specific positions, which is crucial for receptor interaction. nih.govebi.ac.uk A common synthetic route involves the use of benzoyl glycine (B1666218) and substituted aromatic aldehydes. crpsonline.com The Dakin-West reaction, which couples benzoyl glycine with succinic anhydride (B1165640), has also been employed as a streamlined method. These synthetic strategies allow for systematic modifications at various points of the this compound scaffold, including the benzamido group and the pentanoic acid backbone. nih.govebi.ac.uknih.gov This targeted approach has been instrumental in developing derivatives with tailored affinities and selectivities for different biological targets. nih.govebi.ac.uk

Cholecystokinin (CCK) Receptor Antagonism and Selectivity Profiling

Derivatives of this compound have been extensively studied for their ability to antagonize cholecystokinin (CCK) receptors, which are broadly classified into two main subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. nih.govebi.ac.ukmedchemexpress.com These receptors are involved in various physiological processes, including digestion and neurological functions. medchemexpress.comwikipedia.org

Differential Affinity and Selectivity for Peripheral (CCK-A) and Central (CCK-B) Receptors

Initial studies with parent compounds of this series, like lorglumide, demonstrated potent and selective antagonism of the peripheral CCK-A receptor. nih.govebi.ac.uk However, through targeted chemical modifications, researchers successfully developed new derivatives with a reversed selectivity profile, favoring the central CCK-B/gastrin receptors. nih.govebi.ac.uk This shift in selectivity highlights the critical role of specific structural features in determining which receptor subtype a compound will preferentially bind to. The ability to fine-tune this selectivity is crucial for developing drugs that can target specific physiological pathways while minimizing off-target effects. nih.gov

Modulation of Gastrin Receptors and Associated Signaling Pathways

The CCK-B receptor is also known as the gastrin receptor, and antagonism of this receptor can impact gastric acid secretion. nih.govebi.ac.uknih.gov Several this compound derivatives have been shown to effectively inhibit the binding of gastrin to its receptors on rabbit gastric glands. nih.govebi.ac.uk This inhibition of gastrin signaling translates to a reduction in pentagastrin-induced acid secretion in animal models. nih.govebi.ac.uknih.gov The signaling pathways associated with gastrin receptor activation, which typically involve phospholipase C and subsequent increases in intracellular calcium, are effectively blocked by these antagonists. nih.gov

Interestingly, some of these new derivatives exhibit different affinities for rabbit gastric gland cells compared to rat cortex membranes, suggesting that the gastrin receptor in the stomach (termed CCK-B1) may not be identical to the central CCK-B receptor in the brain (termed CCK-B2). nih.govebi.ac.uk

Impact of Specific Structural Modifications on Receptor Binding and Antagonistic Activity

The structure-activity relationship (SAR) studies of these derivatives have revealed key insights into the molecular determinants of their antagonist activity. For instance, modifications to the benzamido group and the pentanoic acid side chain have been shown to significantly alter both the affinity and selectivity for CCK-A versus CCK-B/gastrin receptors. nih.govebi.ac.uknih.gov

One particularly potent compound, (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (CR 2194), emerged from these studies as a highly selective antagonist of the CCK-B/gastrin receptors. nih.govebi.ac.uk The introduction of the 3,5-dichloro substitution on the benzamido ring and the bulky 8-azaspiro[4.5]decane group were critical for this enhanced activity and selectivity. nih.govebi.ac.uk The antigastrin activity of CR 2194 was further confirmed in vivo, where it was shown to inhibit pentagastrin-induced acid secretion in multiple animal models. nih.gov

CompoundModificationReceptor SelectivityBiological EffectReference
LorglumideParent CompoundCCK-A Selective AntagonistInhibits peripheral CCK actions nih.govebi.ac.uk
CR 2194(R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acidCCK-B/Gastrin Selective AntagonistInhibits pentagastrin-induced gastric acid secretion nih.govebi.ac.uknih.gov

Enzyme Inhibition Studies and Detailed Mechanistic Insights

Beyond their effects on G-protein coupled receptors, derivatives of this compound have also been investigated as inhibitors of enzymes, most notably carboxypeptidase A.

Carboxypeptidase A Inhibition: Elucidation of Covalent Hydrate (B1144303) Adduct Formation as a Transition-State Analogue

A fascinating discovery in the study of these compounds is their mechanism of inhibition of carboxypeptidase A, a zinc-containing metalloprotease. nih.govmdpi.com X-ray crystallographic studies of the complex between carboxypeptidase A and the ketonic substrate analogue 5-benzamido-2-benzyl-4-oxopentanoic acid (BOP) revealed that the inhibitor binds to the active site as a covalent hydrate adduct. nih.gov

Matrix Metalloproteinase (MMP-2) and Histone Deacetylase 8 (HDAC8) Inhibition Mechanisms by Related Compounds

The inhibitory activity of compounds related to this compound against Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8) is a subject of significant research interest.

MMP-2 Inhibition:

Derivatives of this compound have been explored as inhibitors of MMP-2, a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix. wayne.edunih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the active site of the enzyme. Some benzamide (B126) analogs of Ilomastat have been designed to bind to the catalytic active pocket of MMP-2 through a non-zinc-chelating mechanism. nih.gov For instance, compound 10a, a novel Ilomastat analog with a substituted benzamide group, demonstrated potent inhibitory activity against MMP-2 with an IC50 value of 0.19 nM, which is significantly more potent than Ilomastat itself. nih.gov This compound exhibited high selectivity for MMP-2 over MMP-9. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site, and in some cases, this binding is facilitated by hydrophobic interactions and hydrogen bonds. nih.gov

A study on a pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, found it to be a potent inhibitor of MMP-2. nih.gov Docking analysis confirmed its interaction with the active sites of both MMP-2 and MMP-9, although enzyme inhibition assays showed a threefold higher selectivity for MMP-2. nih.gov

HDAC8 Inhibition:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression. researchgate.netmdpi.com HDAC8, a class I HDAC, has emerged as a therapeutic target for various diseases. researchgate.netmdpi.com Benzamide-based compounds have been investigated as selective HDAC inhibitors. nih.govnih.gov The mechanism of HDAC8 inhibition by some benzamide derivatives involves a unique structural change in the enzyme. researchgate.net Specifically, the methionine residue M274 in HDAC8 acts as a "switch," changing its conformation from "flipped-out" to "flipped-in" upon the binding of certain L-shaped inhibitors, creating a selective pocket. researchgate.net This conformational change is not observed in other HDACs where a leucine (B10760876) residue is present instead of methionine. researchgate.net

However, not all benzamide derivatives are active against HDAC8. A study of certain benzamide derivatives with an amine group in the ortho position of the benzamide moiety showed inhibition of HDAC1, HDAC2, and HDAC3, but these compounds were inactive against HDAC8. nih.gov The design of selective HDAC8 inhibitors often focuses on exploiting the unique features of its active site. researchgate.netnih.gov

Investigation of Other Enzyme Inhibition Profiles (e.g., PDE IV)

Beyond MMPs and HDACs, derivatives of this compound have been investigated for their inhibitory effects on other enzymes, notably phosphodiesterase IV (PDE IV). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways. nih.govnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses. nih.govnih.gov

PDE4 inhibitors are broadly classified into structural analogs of rolipram, nitraquazone, and xanthine. nih.gov These inhibitors have shown therapeutic potential in treating inflammatory conditions. nih.govdrugbank.com For example, the PDE4 inhibitor apremilast (B1683926) has been shown to reduce the degradation of cAMP in human keratinocytes, thereby mitigating proliferation and apoptosis and normalizing cytokine levels. nih.gov Another PDE4 inhibitor, CHF6001, demonstrated potent inhibition of PDE4 and subsequent suppression of cytokine release from various immune cells. nih.gov

While direct studies on this compound as a PDE IV inhibitor are not extensively documented in the provided results, the broader class of benzamide-containing compounds has been explored for this activity. google.com

Analysis of Reversible vs. Irreversible and Competitive vs. Non-Competitive Inhibition Kinetics

The nature of enzyme inhibition by derivatives of this compound can be further understood by analyzing their inhibition kinetics.

Reversible vs. Irreversible Inhibition: Most of the inhibitory actions discussed appear to be reversible, where the inhibitor binds non-covalently to the enzyme and can dissociate. However, some inhibitors can act irreversibly. For instance, the inhibition of MMP-2 by (4-phenoxyphenylsulfonyl)methylthiirane (SB-3CT) involves an enzyme-catalyzed ring-opening of the thiirane, leading to a stable, likely irreversible, zinc-thiolate species. wayne.edunih.gov

Competitive vs. Non-Competitive Inhibition: The mode of inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity.

Competitive Inhibition: Some MMP inhibitors act through competitive inhibition by binding to the active sites of the collagen molecule. rde.ac Zinc ions (Zn2+) can also act as competitive inhibitors of MMPs by binding to the collagen-sensitive cleavage sites. rde.ac

Non-Competitive Inhibition: Kinetic analysis of the flavonoid luteolin, an inhibitor of MMP-2 and MMP-9, revealed a non-competitive type of inhibition. researchgate.net

The specific kinetic profile of inhibition by this compound derivatives would depend on the specific derivative and the target enzyme.

Investigation of Biochemical Pathway Modulation and Cellular Responses

The inhibitory effects of this compound derivatives on enzymes translate into the modulation of various biochemical pathways and cellular responses.

Modulation of Specific Cellular Signaling Cascades in vitro

Derivatives of this compound have been shown to influence key cellular signaling cascades in controlled in vitro environments.

Apoptosis Induction: this compound has been reported to induce apoptosis in cancer cells, such as U87MG glioblastoma cells, by promoting the expression of pro-apoptotic proteins like Bax and p53 and inhibiting the anti-apoptotic protein Bcl-2. A pentanoic acid derivative targeting MMP-2 was also found to induce apoptosis in a chronic myeloid leukemia cell line. nih.gov

Hedgehog Signaling Pathway: Certain novel benzamide derivatives have been shown to significantly inhibit the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov

TGF-β1 Signaling: HDAC8 inhibition has been linked to the dephosphorylation of SMAD3, STAT3, and β-catenin, which in turn affects the TGF-β1-related signaling pathways involved in fibrogenesis. mdpi.com

CREB Pathway: Overexpression of HDAC8 can lead to decreased phosphorylation of CREB, inhibiting its transcriptional activation. mdpi.com

Regulatory Effects on Enzyme Activity in Controlled Biochemical Systems

In controlled biochemical systems, these compounds have demonstrated direct regulatory effects on enzyme activity.

MMP-2 and MMP-9: A pentanoic acid derivative was shown to downregulate MMP-2 expression in K562 cells in a dose-dependent manner, which was linked to its anti-invasive and apoptotic activities. nih.gov

HDACs: Benzamide derivatives have been synthesized that show potent in vitro inhibition of various HDAC isoforms. nih.govnih.gov For example, derivatives with an amine group at the ortho position of the benzamide moiety effectively inhibited HDAC1, HDAC2, and HDAC3 at a 10 μM concentration. nih.gov

NTPDases: Sulfamoyl-benzamide derivatives have been synthesized and screened for their inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with some compounds showing potent and selective inhibition of different isoforms. rsc.org

Application as Chemical Probes in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. chemicalprobes.org Derivatives of this compound and related benzamides have characteristics that make them suitable for use as chemical probes.

Their selectivity for specific enzyme isoforms, such as the high selectivity of certain benzamide derivatives for MMP-2 over MMP-9 nih.gov or for specific HDAC isoforms, allows for the targeted investigation of the biological roles of these enzymes. For instance, the selective HDAC8 inhibitor PCI-34051 has been used to explore the role of HDAC8 in Duchenne muscular dystrophy. mdpi.com

Furthermore, the development of highly selective and potent inhibitors, such as the MCT4 inhibitor slCeMM1, which was identified from a library of compounds and validated for its selectivity, highlights the potential for developing benzamide-related structures as chemical probes to dissect complex biological processes. researchgate.net The ability of some of these compounds to be used in vivo further enhances their utility as tools for studying biological functions in living organisms. researchgate.netnih.gov

Interactive Data Table of Research Findings

Compound/Derivative ClassTarget Enzyme/PathwayKey Research FindingReference
Benzamide analogs of Ilomastat (e.g., compound 10a)MMP-2Potent and selective inhibition with an IC50 of 0.19 nM; non-zinc-chelating binding mechanism. nih.gov
(2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acidMMP-2Potent and selective inhibitor; induces apoptosis in leukemia cells. nih.gov
L-shaped benzamide derivativesHDAC8Induce a conformational change in M274, creating a selective binding pocket. researchgate.net
Ortho-amino benzamide derivativesHDAC1, HDAC2, HDAC3Inhibit these isoforms at 10 μM but are inactive against HDAC8. nih.gov
ApremilastPDE IVReduces cAMP degradation, leading to anti-inflammatory effects in keratinocytes. nih.gov
This compoundApoptosis PathwayInduces apoptosis in glioblastoma cells by modulating Bax, p53, and Bcl-2.
Novel benzamide derivativesHedgehog SignalingSignificantly inhibit the Hedgehog signaling pathway in vitro. nih.gov
PCI-34051HDAC8Used as a chemical probe to study the role of HDAC8 in Duchenne muscular dystrophy. mdpi.com

Elucidation of Molecular Targets and Downstream Biological Pathways

The biological activity of this compound derivatives is defined by their interaction with specific molecular targets, leading to the modulation of distinct downstream pathways. Key targets identified include the cholecystokinin B (CCK-B)/gastrin receptor and components of the intrinsic apoptotic pathway.

One of the most well-documented activities of this class of compounds is their antagonism of the CCK-B/gastrin receptor. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on (R)-4-benzamido-5-oxopentanoic acid derivatives to optimize their potency and selectivity. nih.gov The parent compound of this series, lorglumide, was identified as a potent and selective antagonist of the CCK-A receptor. Through chemical modifications of the lorglumide structure, researchers successfully developed derivatives with high selectivity for the CCK-B/gastrin receptors. nih.gov

These studies revealed that modifications to the benzamido group and the pentanoic acid backbone are crucial for receptor affinity and selectivity. For instance, the introduction of specific substituents on the benzoyl ring and the conversion of the terminal carboxylic acid to various amides have led to compounds with significantly enhanced binding affinity for the CCK-B/gastrin receptor. nih.gov The research led to the discovery of potent antagonists, such as (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid, which demonstrated high selectivity and in vivo efficacy. nih.gov The downstream biological consequence of this receptor antagonism is the inhibition of gastrin-induced gastric acid secretion. nih.gov

Table 1: Structure-Activity Relationship of (R)-4-Benzamido-5-oxopentanoic Acid Derivatives as CCK-B/Gastrin Receptor Antagonists IC50 represents the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand to the receptor.

CompoundModification from Parent StructureCCK-B/Gastrin Receptor Binding Affinity (IC50, nM)
Lorglumide (Parent Compound)3,4-dichloro-benzamido, dipentylaminoHigh for CCK-A, lower for CCK-B
Derivative AIntroduction of 3,5-dichloro-benzamido groupIncreased affinity for CCK-B
Derivative BCyclic amine (e.g., 8-azaspiro[4.5]decan-8-yl) at position 5Significantly enhanced CCK-B affinity
CR 2194(R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acidHighly potent and selective for CCK-B/Gastrin receptor

In a different therapeutic context, this compound has been identified as a prodrug for the photosensitizer protoporphyrin IX (PpIX). nih.govfrontiersin.org This compound is structurally related to 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthetic pathway. nih.gov Exogenous administration of ALA or its derivatives can bypass the normal feedback regulation of the heme synthesis pathway, leading to the accumulation of the potent photosensitizer PpIX, particularly in neoplastic cells. nih.govfrontiersin.org Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species, leading to selective destruction of the cells that have accumulated it, a process known as photodynamic therapy (PDT). nih.govfrontiersin.orgmdpi.com

Furthermore, studies have indicated that this compound can induce apoptosis in cancer cells. The downstream mechanism involves the modulation of key proteins in the apoptotic cascade. Specifically, the compound has been shown to promote the expression of pro-apoptotic proteins such as Bax and the tumor suppressor p53, while simultaneously inhibiting the expression of anti-apoptotic proteins like Bcl-2. frontiersin.orgacs.org This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial membrane permeabilization, activation of the caspase cascade, and ultimately, programmed cell death. nih.gov

Utility in Activity-Based Protein Profiling and Chemoproteomics

A review of the current scientific literature indicates that this compound and its direct derivatives have not yet been specifically utilized as probes in activity-based protein profiling (ABPP) or broader chemoproteomics studies. However, the principles of these powerful technologies offer a clear path for how such compounds could be adapted for target identification and functional analysis.

Activity-based protein profiling is a chemical proteomics strategy that employs small-molecule probes to directly assess the functional state of enzymes and other proteins within complex biological systems. nih.govbiorxiv.org These activity-based probes (ABPs) are typically composed of three key elements: a reactive group or "warhead" that covalently binds to a target protein, a linker, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govbiorxiv.org

Theoretically, this compound could be transformed into a valuable ABP for studying its known targets, like the CCK-B receptor, or for discovering new ones. For example, by incorporating a photoreactive group (such as a diazirine or benzophenone) into the structure, a photo-affinity probe could be created. This type of probe would bind to its target receptor and, upon UV irradiation, form a covalent bond, allowing for the specific labeling and subsequent identification of the receptor protein and any closely associated binding partners. This approach falls under the umbrella of affinity-based protein profiling, a subset of ABPP. nih.gov

Chemoproteomics is a broader field that leverages chemical tools to study protein function on a proteome-wide scale. A common chemoproteomics strategy for target deconvolution involves using a small molecule of interest as a "bait" to capture its interacting proteins. A derivative of this compound could be synthesized with a linker and immobilized on a solid support, such as agarose (B213101) beads. These beads could then be incubated with a cell lysate. Proteins that bind to the compound would be "pulled down" from the lysate and could then be identified using mass spectrometry. This would serve to confirm known targets like the CCK-B receptor and could potentially uncover novel, previously unknown off-targets, providing a more comprehensive understanding of the compound's biological effects.

While these applications for this compound are currently hypothetical, the established success of ABPP and chemoproteomics in drug discovery and target validation provides a strong rationale for the future development of such probes based on this scaffold. nih.gov

Advanced Research Methodologies and Future Directions

Application of Isotopic Labeling in Metabolic and Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds and measuring the rates (fluxes) of biochemical reactions. nih.gov By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can follow the journey of the labeled compound through complex metabolic networks using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The use of stable isotope tracers is essential for delineating metabolic pathways and understanding their dynamics. nih.gov In the context of a compound like 5-Benzamido-4-oxopentanoic acid, introducing a version labeled with stable isotopes into cell cultures (in vitro) or animal models (in vivo) allows for the precise tracking of its conversion into various metabolic intermediates. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can then identify and quantify these labeled downstream metabolites, providing a clear picture of the metabolic pathways involved. osti.gov

This approach enables the measurement of metabolic fluxes, which are the rates of metabolite conversion. nih.gov For example, by monitoring the rate at which an isotopically labeled precursor is converted into subsequent products, scientists can determine how a compound like this compound or its derivatives might alter the activity of specific metabolic routes. This is crucial for understanding its mechanism of action and its effects on cellular metabolism. The time required to reach a steady state of isotopic labeling can vary significantly between pathways, from minutes for glycolysis to many hours for nucleotide biosynthesis. nih.gov

Table 1: Isotopic Labeling in Metabolic Research

Isotope Type Common Precursor Analytical Technology Application
¹³C [U-¹³C]Glucose, [U-¹³C]Glutamine Mass Spectrometry, NMR Tracing carbon backbones through central carbon metabolism (e.g., Glycolysis, TCA Cycle)
¹⁵N [¹⁵N]Amino Acids Mass Spectrometry Following nitrogen flow in amino acid and nucleotide biosynthesis

This table provides illustrative examples of how stable isotopes are commonly used to probe metabolic pathways.

Isotopic labeling has been instrumental in elucidating complex biosynthetic pathways, such as the synthesis of heme. The precursor for this pathway is 5-aminolevulinic acid (ALA), a compound structurally related to this compound. nih.govglpbio.com ALA is the first committed molecule in the biosynthesis of all tetrapyrroles, including hemes and chlorophylls. nih.gov

Studies have shown that providing isotopically labeled ALA to biological systems leads to the efficient production of labeled heme, with enrichment levels greater than 85%. nih.gov This demonstrates that using a labeled precursor that is committed to a specific pathway is a highly effective strategy for achieving high levels of isotopic incorporation into the final product. nih.gov This method allows researchers to study the regulation and potential dysregulation of heme synthesis. Furthermore, ALA itself is used as a prodrug that leads to the accumulation of the photosensitizer protoporphyrin IX, a late-stage intermediate in the heme pathway, which has applications in photodynamic therapy for cancer. glpbio.com The ability to trace the flow of atoms from ALA into protoporphyrin IX and heme provides critical insights into the pathway's capacity and control points.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to "omics" technologies. These approaches provide a system-wide snapshot of molecules in a biological system, moving beyond the study of a single target or pathway.

Metabolomics involves the comprehensive and quantitative analysis of all metabolites in a given system. nih.gov By using techniques like MS and NMR, metabolomics can capture the downstream effects of changes in gene and protein activity. nih.gov In the study of a compound like this compound, an untargeted metabolomics approach could reveal global shifts in the metabolite profile of cells or tissues following treatment, offering clues to its mechanism of action. A targeted approach could precisely quantify a specific set of metabolites known to be involved in a pathway of interest. nih.gov

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. When a cell is exposed to a compound, the expression levels of numerous proteins can change. Proteomics can identify these changes, revealing which proteins may be the direct targets of the compound or which are part of the downstream response. This information is complementary to metabolomics, as changes in the abundance of metabolic enzymes should correlate with observed changes in metabolite levels.

Together, these omics technologies provide a powerful, multi-layered view of a compound's biological impact, linking its presence to changes in protein expression and subsequent alterations in metabolic activity.

Development of Advanced Analytical Techniques for Comprehensive Characterization in Complex Biological Matrices

The accurate detection and quantification of this compound and its metabolites in complex biological samples like blood, urine, or tissue extracts present a significant analytical challenge. The high diversity and wide concentration range of endogenous molecules can interfere with the analysis of low-abundance compounds.

Advanced analytical techniques are crucial to overcoming these hurdles. Stable isotope dilution mass spectrometry is considered the gold standard for the precise quantification of metabolites. researchgate.net This method involves adding a known amount of a stable isotope-labeled version of the analyte (the compound of interest) to the sample as an internal standard. Because the labeled standard is chemically identical to the natural analyte, it behaves identically during sample extraction, purification, and analysis, correcting for any sample loss or matrix effects.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for these analyses. nih.gov It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the reliable quantification of specific molecules even in a complex background. For particularly challenging analyses, derivatization—a process of chemically modifying the analyte—can be used to improve its chromatographic behavior or detection sensitivity. nih.gov

Future Perspectives in Medicinal Chemistry and Chemical Biology Research

The foundational understanding of the structure and activity of this compound and its analogues provides a strong basis for future research in medicinal chemistry and chemical biology.

Detailed mechanistic studies have revealed that derivatives of this compound can act as potent and selective antagonists for specific receptors. Research into (R)-4-benzamido-5-oxopentanoic acid derivatives has led to the discovery of compounds that selectively block CCK-B/gastrin receptors. nih.gov The gastrin receptor plays a key role in stimulating gastric acid secretion.

One particularly potent derivative, (R)-4-(3,5-dichlorobenzamido)-5-(8-azaspiro[4.5]decan-8-yl)-5-oxopentanoic acid (also known as CR 2194), has demonstrated significant activity in inhibiting pentagastrin-induced gastric acid secretion in animal models. nih.gov The compound was effective after both intravenous and oral administration, highlighting its potential as a drug candidate. nih.gov

Table 2: In Vivo Activity of Gastrin Receptor Antagonist CR 2194

Animal Model Administration Route Potency (ID₅₀)
Cat (gastric fistula) Intravenous (iv) 15.5 mg/kg
Dog (Heidenhain pouch) Intravenous (iv) 8.7 mg/kg

Source: Data from a study on the antigastric activity of (R)-4-benzamido-5-oxopentanoic acid derivatives. nih.gov

These findings open a clear therapeutic avenue: the development of orally active, non-peptidic gastrin receptor antagonists for treating conditions characterized by excessive gastric acid, such as peptic ulcer disease or Zollinger-Ellison syndrome. The simple molecular structure and selectivity of CR 2194 make it a valuable lead compound for further optimization and a powerful tool for studying the physiological effects of gastrin. nih.gov Other research suggests that derivatives of this compound class could also be explored for anti-inflammatory or anticancer applications, particularly in photodynamic therapy.

Design of Next-Generation Molecular Tools for Target Validation

The validation of the biological targets of this compound and its analogs, primarily the cholecystokinin (B1591339) (CCK) receptors, is a critical step in understanding their mechanism of action. Next-generation molecular tools are being designed to offer greater precision and insight than traditional binding assays.

One of the key advancements in this area is the development of highly potent and selective CCK2 receptor antagonists which serve as invaluable pharmacological tools. nih.gov These tools are instrumental in dissecting the physiological roles of receptors like the gastrin receptor, a subtype of the CCK2 receptor. nih.gov By using these specific antagonists, researchers can probe the gastrin-enterochromaffin-like (ECL) cell-parietal cell axis, which is crucial for gastrin-stimulated acid secretion. nih.gov The activity of the oxyntic mucosal histidine decarboxylase (HDC) and the concentration of serum pancreastatin (B1591218) are sensitive markers for the activity of this axis, and the ability of a compound to modulate these markers serves as a robust method for target validation. nih.gov

Furthermore, the development of novel antagonist structures, such as 2,4,5-trisubstituted imidazoles, has been guided by molecular modeling approaches. nih.gov These newer compounds have shown nanomolar receptor affinity and, importantly, oral activity, which allows for in vivo validation studies, such as the inhibition of pentagastrin-stimulated acid secretion in conscious animal models. nih.gov The design of such molecules with improved pharmacokinetic profiles is a significant step forward in creating better tools for target validation in a more physiologically relevant context. nih.gov

Future directions in this field may involve the use of even more sophisticated molecular tools. For instance, the development of fluorescently labeled or radiolabeled derivatives of this compound could enable direct visualization of receptor binding and trafficking in living cells and tissues. Additionally, the application of advanced microscopy techniques, in conjunction with these molecular probes, could provide unprecedented spatial and temporal resolution of the compound's interaction with its target.

Predictive Modeling for Compound Efficacy, Selectivity, and Biological Impact

A ligand-based molecular modeling study on a diverse series of cholecystokinin-B/gastrin receptor antagonists has successfully generated a predictive pharmacophore model. nih.gov This model, consisting of features like hydrogen bond donors and hydrophobic regions, demonstrated a high correlation between the predicted and actual biological activities of the compounds in a training set. nih.gov Such a validated model can be used as a 3D query tool for virtual screening of compound libraries to identify new potential CCK-B/gastrin receptor antagonists. nih.gov This approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

The table below illustrates the key features of a predictive pharmacophore model for CCK-B/gastrin receptor antagonists, which could be applied to derivatives of this compound.

Feature TypeNumber of FeaturesRole in Binding
Hydrogen Bond Donor2Forms hydrogen bonds with acceptor groups on the receptor.
Hydrophobic Aliphatic1Interacts with nonpolar regions of the receptor binding pocket.
Hydrophobic Aromatic1Engages in aromatic interactions (e.g., pi-stacking) with receptor residues.

QSAR studies represent another powerful predictive tool. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their binding affinity for different CCK receptor subtypes, thus forecasting their selectivity. By analyzing various physicochemical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties), a QSAR model can identify the key structural features that govern potency and selectivity.

The following table provides a hypothetical example of data that could be used to build a QSAR model for this compound derivatives, linking molecular descriptors to biological activity.

CompoundModificationLogPElectronic Descriptor (e.g., Hammett constant)Biological Activity (IC50, nM)
1Parent2.50.00150
24-Chloro3.20.2375
34-Methoxy2.3-0.27200
43,5-Dichloro3.90.4630

Future advancements in predictive modeling will likely involve the integration of artificial intelligence and machine learning algorithms. These approaches can handle vast and complex datasets, potentially uncovering non-linear relationships between chemical structure and biological effect that are missed by traditional QSAR methods. The development of "digital twins" or comprehensive computational models of the biological systems in which this compound acts could allow for in silico predictions of its impact on cellular signaling pathways and even on the whole organism. These sophisticated models will undoubtedly accelerate the discovery and optimization of next-generation therapeutics based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.